

PG106 Plasmid Vector: An In-depth Technical Guide

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Compound of Interest

Compound Name: PG106

Cat. No.: B612409

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The **PG106** plasmid is a versatile and highly valuable tool for researchers in molecular biology, particularly those working with *Porphyromonas*, *Bacteroides*, and related bacteria. This document provides a comprehensive technical overview of the **PG106** vector, its variants, and associated experimental protocols, designed for scientists and professionals in drug development.

Core Vector Characteristics

The **PG106** vector is an *Escherichia coli* / *Bacteroides* shuttle vector, engineered for stable maintenance and gene expression in both bacterial hosts. Its construction is based on the pUC19 and pYH420 vector backbones.[1] This dual-origin design allows for the convenient cloning of genes of interest in *E. coli* before subsequent transfer to and study in anaerobic bacteria like *Porphyromonas gingivalis* and *Bacteroides thetaiotaomicron*.[2]

A key feature of the **PG106** series is the inclusion of a multiple cloning site (MCS) within the lacZ gene, which facilitates blue-white screening for successful insertion of foreign DNA when working in appropriate *E. coli* strains.[2] The stability of the vector in *P. gingivalis* is attributed to the inclusion of the full Mob–Rep (MR) fragment, which was found to be essential for optimal plasmid retention.[2]

Quantitative Data Summary

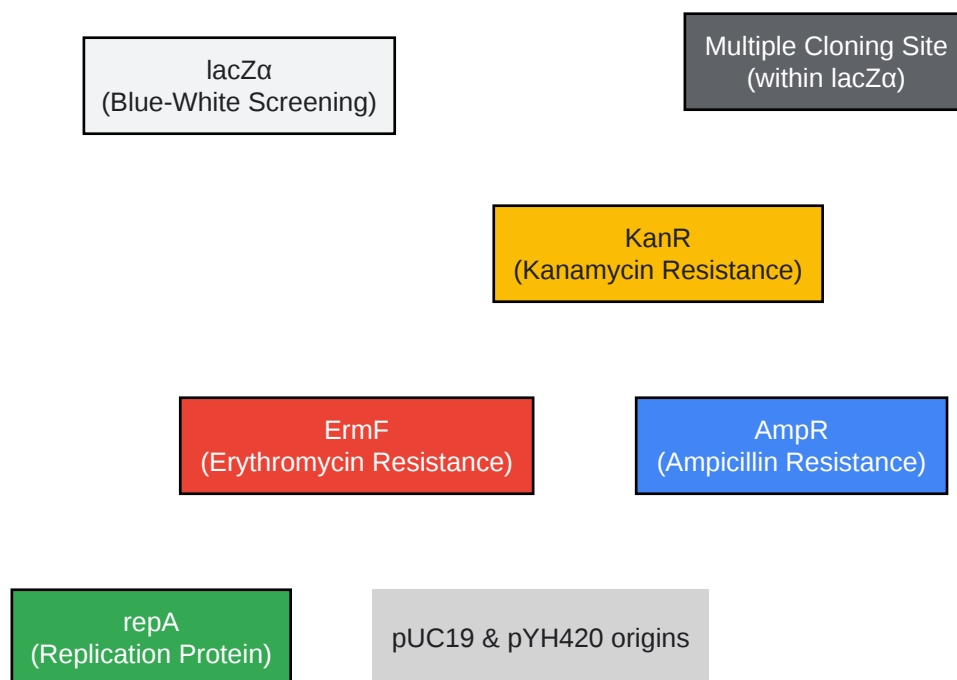
The following tables summarize the key quantitative features of the **PG106** plasmid and its common variants.

Vector Name	Description	Backbone	Size (bp)	Selectable Markers	Copy Number	Addgene ID
pG106 - KA	Bacteroides - E. coli shuttle vector	pUC19 and pYH420	12948	Ampicillin, Kanamycin, Erythromycin, Clindamycin	Low Copy	178041
pG106K	Bacteroides - E. coli shuttle vector	pUC19 and pYH420	Not specified	Kanamycin	Low Copy	191377

Data sourced from Addgene.[\[1\]](#)

Plasmid Map and Key Genetic Elements

The **PG106** vector contains several critical genetic elements that enable its function as a shuttle vector. These include origins of replication for both E. coli and Bacteroides, selectable markers for antibiotic resistance, and a multiple cloning site for the insertion of foreign DNA.



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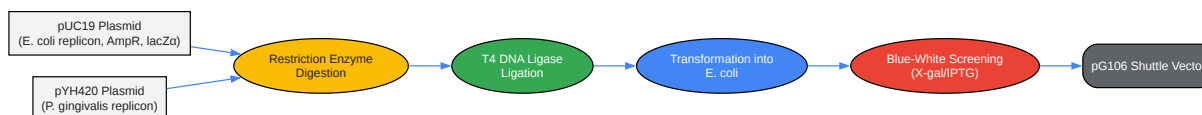
Caption: A conceptual diagram of the **PG106** plasmid vector, highlighting key genetic elements.

Experimental Protocols

The following sections detail the methodologies for key experiments involving the **PG106** plasmid vector, as described in the foundational research by Jones et al. (2020).^[2]

Vector Construction Workflow

The construction of the **pG106** shuttle vector involved the ligation of components from the pUC19 and pYH420 plasmids. This process is outlined in the diagram below.



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Caption: Workflow for the construction of the **PG106** shuttle vector.

Bacterial Transformation Protocol (Heat Shock)

Materials:

- Competent E. coli cells (e.g., DH5α)
- **PG106** plasmid DNA (1-10 ng)
- SOC or LB medium
- Agar plates with appropriate antibiotics
- Microcentrifuge tubes
- Water bath at 42°C
- Ice

Procedure:

- Thaw competent cells on ice.
- Add 1-5 µl of **PG106** plasmid DNA to 50 µl of competent cells.
- Incubate the cell/DNA mixture on ice for 30 minutes.
- Heat shock the mixture by placing the tube in a 42°C water bath for 45-60 seconds.
- Immediately transfer the tube back to ice for 2 minutes.
- Add 950 µl of SOC or LB medium to the tube.
- Incubate at 37°C for 1 hour with shaking.
- Plate 100-200 µl of the cell suspension onto agar plates containing the appropriate antibiotic.
- Incubate the plates overnight at 37°C.

Conjugation Protocol for Transfer to *P. gingivalis*

Materials:

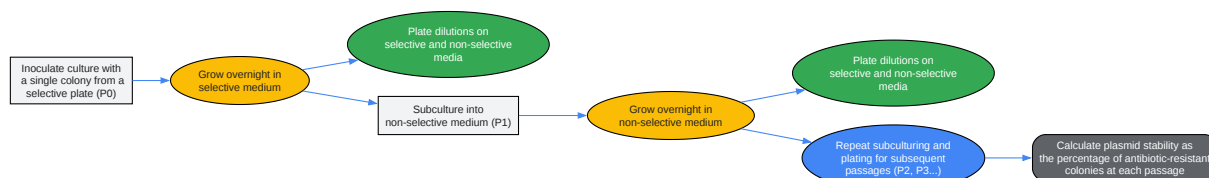
- *E. coli* donor strain carrying the **PG106** plasmid and a helper plasmid (e.g., RK231)
- *P. gingivalis* recipient strain
- Appropriate liquid media for both strains
- Nitrocellulose filters
- Agar plates with appropriate antibiotics for selection

Procedure:

- Grow early log-phase cultures of the *E. coli* donor and *P. gingivalis* recipient strains.
- Concentrate the cultures by centrifugation.
- Resuspend the cell pellets and mix the donor and recipient cells at a ratio of 20:1.
- Spot the cell mixture onto a nitrocellulose filter placed on a non-selective agar plate.
- Incubate the filter mating plate under conditions suitable for both donor and recipient growth.
- After incubation, resuspend the cells from the filter in liquid medium.
- Plate serial dilutions of the cell suspension onto selective agar plates that permit the growth of *P. gingivalis* transconjugants while inhibiting the growth of the *E. coli* donor.
- Incubate the plates under anaerobic conditions until colonies appear.

Plasmid Stability Assay

This assay is designed to determine the stability of the **PG106** plasmid in the host organism over several generations without selective pressure.



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Caption: Experimental workflow for assessing the stability of the **PG106** plasmid.

Applications in Research

The **PG106** shuttle vector and its derivatives are invaluable for a range of molecular biology applications in anaerobic bacteria, including:

- **Gene Complementation Studies:** The vector can be used to introduce a wild-type copy of a gene into a mutant strain to confirm that the observed phenotype is due to the mutation.[2]
- **Gene Expression Analysis:** By cloning a promoter of interest upstream of a reporter gene (e.g., fluorescent proteins) in **PG106**, researchers can study gene expression patterns under different conditions.[2]
- **Protein Overexpression and Purification:** The vector can be used to express and purify proteins of interest from *Bacteroides* or *Porphyromonas*.

Conclusion

The **PG106** plasmid vector represents a significant tool for the genetic manipulation of *Porphyromonas*, *Bacteroides*, and related species. Its shuttle capabilities, stability, and the availability of multiple selectable markers make it a versatile platform for a wide array of research applications, from fundamental studies of gene function to the development of novel

therapeutic strategies. This guide provides a foundational understanding of the vector's properties and the experimental protocols necessary for its effective use in a research setting.

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References

- 1. addgene.org [addgene.org]
- 2. Sequence and characterization of shuttle vectors for molecular cloning in *Porphyromonas*, *Bacteroides* and related bacteria - PMC [pmc.ncbi.nlm.nih.gov]
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